molecular formula C12H12N2O2S B11326855 methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

Cat. No.: B11326855
M. Wt: 248.30 g/mol
InChI Key: HKUIJBBQSGBLQK-UHFFFAOYSA-N
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Description

Methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a cyclopenta[b]pyridine core, which is a bicyclic structure containing both a pyridine and a cyclopentane ring.

Preparation Methods

The synthesis of methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine. This reaction forms an intermediate cyanothioacetamide, which then undergoes further reactions to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like manganese triflate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate involves its interaction with various molecular targets. For instance, its derivatives can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Methyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

methyl 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C12H12N2O2S/c1-16-11(15)7-17-12-9(6-13)5-8-3-2-4-10(8)14-12/h5H,2-4,7H2,1H3

InChI Key

HKUIJBBQSGBLQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=C2CCCC2=N1)C#N

Origin of Product

United States

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